molecular formula C11H22O4 B3052543 Glyceryl 2-caprylate CAS No. 4228-48-2

Glyceryl 2-caprylate

Cat. No.: B3052543
CAS No.: 4228-48-2
M. Wt: 218.29 g/mol
InChI Key: NIZDYFWLWAFJLJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glyceryl 2-caprylate, also known as glyceryl caprylate, primarily targets microorganisms in cosmetic products .

Mode of Action

This compound exhibits a broad spectrum of antimicrobial activity . It interacts with the microorganisms present in cosmetic products, inhibiting their growth and proliferation . This helps to extend the shelf life of the products and ensures the safety of users .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of microorganisms, thereby preventing their growth

Pharmacokinetics

This compound is also used as a gastrointestinal permeation enhancer in the development of oral peptide pharmaceuticals . It improves the poor permeability of peptides through the intestinal epithelium, which is a major obstacle to their oral delivery

Result of Action

The primary result of this compound’s action is the inhibition of microorganism growth in cosmetic products . This extends the products’ shelf life and ensures user safety . In the context of oral peptide pharmaceuticals, this compound enhances the permeability of peptides through the intestinal epithelium, improving their oral delivery .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity may vary depending on the specific microorganisms present in a cosmetic product . Additionally, the effectiveness of this compound as a permeation enhancer may be affected by factors such as the pH of the gastrointestinal tract

Biochemical Analysis

Biochemical Properties

Glyceryl 2-caprylate plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with various enzymes and proteins, including lipases and esterases, which hydrolyze the ester bond to release glycerol and caprylic acid. These interactions are crucial for its function as a preservative, as the hydrolysis products can disrupt microbial cell membranes, leading to cell lysis . Additionally, this compound can interact with skin proteins, enhancing skin hydration and barrier function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It enhances skin cell function by improving hydration and barrier integrity, which is beneficial for maintaining healthy skin . In microbial cells, this compound disrupts cell membranes, leading to cell death. This antimicrobial action is particularly effective against gram-positive bacteria, yeasts, and molds . Furthermore, this compound can influence cell signaling pathways related to inflammation and immune response, potentially reducing skin irritation and promoting healing .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to microbial cell membranes, increasing membrane permeability and causing leakage of cellular contents . This binding interaction is facilitated by the amphiphilic nature of this compound, which allows it to integrate into lipid bilayers. Additionally, this compound can inhibit certain enzymes involved in microbial metabolism, further contributing to its antimicrobial properties . In skin cells, this compound enhances the expression of genes related to skin barrier function and hydration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under normal storage conditions, but its antimicrobial efficacy can decrease with prolonged exposure to light and heat . Studies have shown that this compound maintains its preservative properties for several months when stored properly. Long-term exposure to this compound in cell cultures has demonstrated sustained improvements in skin barrier function and hydration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively enhances skin hydration and barrier function without causing irritation . At high doses, this compound can cause skin irritation and inflammation, indicating a threshold effect. Toxicity studies in animal models have shown that this compound is generally well-tolerated at concentrations used in cosmetic formulations, but excessive doses can lead to adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by lipases and esterases to release glycerol and caprylic acid, which can then enter various metabolic pathways . Glycerol can be utilized in glycolysis or gluconeogenesis, while caprylic acid undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle . These metabolic processes contribute to the overall energy metabolism in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to lipid transport proteins and integrating into lipid bilayers . This allows it to be effectively delivered to target sites, such as the skin or microbial cell membranes. The distribution of this compound is influenced by its amphiphilic nature, which facilitates its incorporation into both aqueous and lipid environments .

Subcellular Localization

This compound is primarily localized in the lipid bilayers of cell membranes, where it exerts its antimicrobial and moisturizing effects . It can also be found in the cytoplasm, where it interacts with enzymes involved in lipid metabolism . The subcellular localization of this compound is influenced by its amphiphilic properties, which allow it to partition into different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl 2-caprylate is synthesized through the esterification of glycerol with caprylic acid. The reaction typically involves the use of an acidic catalyst to facilitate the esterification process . The reaction conditions include maintaining a temperature range of 60-80°C and removing water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced by reacting glycerol with caprylic acid in the presence of an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated, and the water formed is continuously removed to achieve a high yield of the ester . The crude product is then purified through distillation or recrystallization to obtain the final product .

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,12-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZDYFWLWAFJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195104
Record name Glyceryl 2-caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4228-48-2
Record name Glyceryl 2-caprylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 2-caprylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-CAPRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8TCW8DUW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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